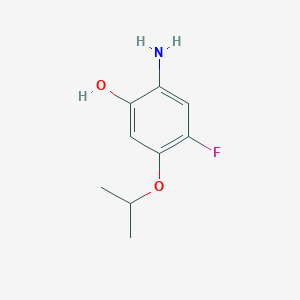

2-Amino-4-fluoro-5-(propan-2-yloxy)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

2-amino-4-fluoro-5-propan-2-yloxyphenol |

InChI |

InChI=1S/C9H12FNO2/c1-5(2)13-9-4-8(12)7(11)3-6(9)10/h3-5,12H,11H2,1-2H3 |

InChI Key |

QTQCNRHPMITHAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)O)N)F |

Origin of Product |

United States |

Contextual Significance in Advanced Organic Synthesis and Methodology Development

In the realm of advanced organic synthesis, compounds like 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol are best understood as specialized reagents or intermediates. While specific methodology development centered on this exact compound is not widely published, its structure is representative of a class of substituted phenols that are crucial in constructing complex molecular architectures.

Research Findings:

Fluorinated Aromatic Compounds: The fluorine atom on the aromatic ring significantly influences the molecule's reactivity. In synthetic chemistry, fluorine substitution is a well-established strategy to modulate the electronic properties of a molecule, often enhancing metabolic stability or binding affinity in pharmaceutical compounds. The development of methods for the synthesis of fluorinated heterocycles is an area of high interest.

Substituted Phenols as Precursors: Substituted aminophenols are foundational precursors in the synthesis of a wide range of compounds. For instance, similar 2-aminophenol (B121084) derivatives are used to create phenoxazine (B87303) dyes and are key intermediates for pharmaceuticals, such as anti-inflammatory analgesics and PARP inhibitors. The synthesis of related compounds, such as 2-amino-4-(ethylsulfonyl) phenol (B47542), often involves multi-step processes starting from more common materials, highlighting the intricate routes required to produce such specifically substituted molecules.

Nucleophilic Aromatic Substitution: The synthesis of the ether linkage (isopropoxy group) on the phenol ring likely involves a nucleophilic aromatic substitution reaction, a fundamental process in organic synthesis. The success of such reactions is highly dependent on the other substituents on the ring, making the synthesis of polysubstituted aromatics a complex challenge that drives methodology development.

Interdisciplinary Relevance in Chemical Sciences Research E.g., As a Versatile Molecular Scaffold

Mechanistic Investigations of Key Synthetic Steps

Understanding the synthesis of a polysubstituted aromatic compound like this compound requires a detailed analysis of the reaction mechanisms that govern the introduction and modification of its functional groups. The electronic properties of the amino, hydroxyl, fluoro, and isopropoxy groups dictate the reactivity and regioselectivity of synthetic transformations on the aromatic ring.

Reaction Mechanisms Involving Phenolic Systems (e.g., Electrophilic Aromatic Substitution, Carboxylation)

The phenolic hydroxyl group and the amino group are powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution (EAS) reactions due to their ability to donate electron density to the ring through resonance. numberanalytics.com Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density via the inductive effect, yet it still directs incoming electrophiles to the ortho and para positions through resonance. numberanalytics.com

In a molecule like this compound, the directing effects of the substituents must be considered collectively. The amino group at C2 and the hydroxyl group at C1 would strongly direct incoming electrophiles to the C6 and C4 positions. The isopropoxy group at C5 would direct to the C2 and C6 positions. The fluorine at C4 directs to the C3 and C5 positions. The final position of substitution in an EAS reaction is a result of the combined influence of these groups.

The general mechanism for EAS proceeds in two main steps:

Formation of a Sigma Complex: The aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This step is typically the rate-determining step as it disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com

Restoration of Aromaticity: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This regenerates the aromatic π system. masterorganicchemistry.com

Kinetic isotope effect studies in electrophilic fluorination reactions, where a C-H bond is replaced by a C-F bond, have shown small kH/kD values. This indicates that the cleavage of the C-H bond is not the rate-limiting step, which is consistent with the polar SEAr mechanism involving a Wheland-type intermediate. researchgate.netresearchgate.net

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Activating/Deactivating | Ortho/Para/Meta Directing |

|---|---|---|

| -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -OR (Alkoxy) | Strongly Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

This table summarizes the general influence of substituent groups present in or related to the target molecule on the regioselectivity of electrophilic aromatic substitution reactions.

Reaction Mechanisms Governing Amine Formation and Modification

The formation of an aromatic amine is a critical step in the synthesis of the target compound. A common and effective method for introducing an amino group onto an aromatic ring is the reduction of a nitro group. This transformation can be achieved using various reducing agents, such as metal catalysts (e.g., Pd/C) with hydrogen gas, or metals in acidic solution (e.g., Sn, Fe in HCl).

Another key method is reductive amination , which converts aldehydes and ketones into primary, secondary, and tertiary amines. libretexts.org The mechanism involves two main parts:

Nucleophilic addition of an amine (or ammonia) to the carbonyl group to form an imine intermediate. libretexts.org

Reduction of the imine to an amine using a hydride reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). libretexts.org

Amines themselves can be modified through various reactions. Alkylation can occur via SN2 reactions with alkyl halides, where the amine's lone pair of electrons acts as a nucleophile. ncert.nic.in This process can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. ncert.nic.inAcylation , the reaction with acid chlorides or anhydrides, converts primary and secondary amines into amides. This reaction is a nucleophilic substitution where the amine's hydrogen is replaced by an acyl group. ncert.nic.in

Understanding the "ortho-Fluorine Effect" in Aromatic Transformations

The presence of a fluorine atom ortho to a reaction site can have a profound impact on the reaction's course and selectivity, an influence often termed the "ortho-fluorine effect." This effect is multifaceted, stemming from fluorine's unique electronic and steric properties.

Fluorine is the most electronegative element, leading to strong inductive electron withdrawal (-I effect). However, it can also donate electron density through resonance (+R effect) via its lone pairs. acs.org In the context of C-H functionalization, fluorine is known to promote ortho-metalation. researchgate.net This directing ability is crucial in transition metal-catalyzed reactions, where a C-H bond adjacent to the fluorine is selectively cleaved.

Thermodynamic studies have shown that the bond strengths of metal-carbon (M-C) bonds increase more significantly with the number of ortho fluorine substituents than the corresponding hydrogen-carbon (H-C) bonds. nih.gov This provides a thermodynamic driving force for the formation of intermediates where the metal is coordinated ortho to a fluorine atom. For example, in iridium- and manganese-catalyzed C-H activation reactions, a thermodynamic preference for the ortho-fluorinated product has been observed, even if kinetic products are initially formed. nih.gov

This effect is pivotal for achieving regioselectivity in the synthesis of polyfluoroaromatic compounds, enabling functionalization at positions that might otherwise be unreactive. nih.gov

Emerging Synthetic Techniques and Catalysis in Related Systems

The synthesis of complex aromatic molecules like fluorinated aminophenols is increasingly reliant on modern synthetic techniques that offer greater efficiency, selectivity, and functional group tolerance.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of fluorinated aromatic compounds. mdpi.com These methods often operate under mild, metal-free conditions. For instance, direct arene C-H fluorination can be achieved using an acridinium-based photoredox catalyst under blue-light irradiation. mdpi.com The mechanism typically involves the photocatalyst absorbing light and then engaging in single-electron transfer (SET) processes to generate reactive radical intermediates that lead to C-F bond formation. mdpi.com

Transition Metal-Catalyzed Cross-Coupling: Catalysis, particularly with late transition metals like palladium and copper, has revolutionized the synthesis of substituted phenols and anilines. nih.govresearchgate.net The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classic method for forming C-O and C-N bonds. nih.gov More recent developments focus on expanding the scope and overcoming the often harsh conditions (high temperatures) required for these reactions. escholarship.org

Catalytic Fluorination: The development of new catalytic systems for fluorination is an active area of research. Silver-catalyzed electrophilic fluorination, for example, allows for the C-F bond formation on aryl stannane (B1208499) derivatives using reagents like F-TEDA-PF₆ (Selectfluor). nih.gov The proposed mechanism involves transmetalation, oxidation by the electrophilic fluorine source, and subsequent C-F reductive elimination. nih.gov

Table 2: Comparison of Modern Catalytic Systems for Aromatic Functionalization

| Catalytic System | Transformation | Key Features |

|---|---|---|

| Organic Photoredox Catalysis | C-H Fluorination | Metal-free, mild conditions, uses visible light. mdpi.com |

| Copper-Catalyzed Ullmann Coupling | C-O/C-N Bond Formation | Classic method for synthesizing aryl ethers and amines. nih.gov |

| Silver-Catalyzed Fluorination | Electrophilic Fluorination | Effective for late-stage fluorination of complex molecules. nih.gov |

| Palladium-Catalyzed C-H Functionalization | C-H Arylation/Alkylation | High selectivity, often directed by existing functional groups. researchgate.net |

This table provides a comparative overview of selected emerging catalytic techniques relevant to the synthesis of substituted aromatic systems.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-invasive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a comprehensive structural assignment of 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be employed.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would feature signals from the two protons on the benzene (B151609) ring. The aliphatic region would contain signals from the isopropoxy group. The protons of the amino (NH₂) and hydroxyl (OH) groups would also be present, though their chemical shifts can be variable and they may appear as broad signals.

The expected ¹H NMR data can be summarized as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic H | 6.5 - 7.5 | Doublet | J(H,F) coupling |

| Aromatic H | 6.5 - 7.5 | Singlet or Doublet | J(H,H) and/or J(H,F) coupling |

| -CH(CH₃)₂ | 4.0 - 5.0 | Septet | J(H,H) ≈ 6-7 Hz |

| -CH(CH ₃)₂ | 1.2 - 1.5 | Doublet | J(H,H) ≈ 6-7 Hz |

| -NH ₂ | 3.5 - 5.0 | Broad Singlet | N/A |

| -OH | 4.5 - 6.0 | Broad Singlet | N/A |

Note: The exact chemical shifts are dependent on the solvent and concentration. The aromatic protons will exhibit coupling to the adjacent fluorine atom, leading to characteristic splitting patterns.

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their local electronic environment. The carbon atoms in the aromatic ring will appear in the downfield region (typically 100-160 ppm), while the aliphatic carbons of the isopropoxy group will be found in the upfield region (typically 20-80 ppm). The carbon atoms directly bonded to electronegative atoms like oxygen, nitrogen, and fluorine will have their signals shifted further downfield.

The expected ¹³C NMR data is outlined in the table below:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic C-O | 140 - 160 |

| Aromatic C-N | 130 - 150 |

| Aromatic C-F | 150 - 170 (with C-F coupling) |

| Aromatic C-H | 100 - 120 |

| Aromatic C-C | 115 - 140 |

| C H(CH₃)₂ | 65 - 75 |

| CH(C H₃)₂ | 20 - 25 |

Note: The carbon atom attached to the fluorine will show a large coupling constant (¹J(C,F)), resulting in a doublet.

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Chemical Environment and Coupling

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, confirming the connectivity between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between the isopropoxy group and the aromatic ring, and for confirming the relative positions of the substituents on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the through-space relationships between different parts of the molecule.

Solid-State NMR Applications

While solution-state NMR is most common for structural elucidation, solid-state NMR could be employed to study the crystalline form of this compound. This technique can provide information about the molecular conformation and packing in the solid state, revealing details about intermolecular interactions such as hydrogen bonding involving the amino and hydroxyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₂FNO₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula.

The expected molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.

| Ion | Expected Exact Mass |

| [M]⁺ | 185.0852 |

| [M+H]⁺ | 186.0930 |

In addition to the molecular ion, mass spectrometry would also reveal a characteristic fragmentation pattern. The fragmentation of the molecular ion would provide further structural information. Expected fragmentation pathways could include the loss of the isopropoxy group, or cleavage of the aromatic ring, leading to the formation of smaller, stable fragment ions. The analysis of these fragments would further corroborate the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula: C₉H₁₂FNO₂), HRMS would provide a highly precise measurement of its molecular weight. This data is crucial for confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

| Ion Species | Theoretical Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 186.0925 |

| [M+Na]⁺ | 208.0744 |

| [M-H]⁻ | 184.0782 |

Note: These values are calculated based on the elemental composition and have not been experimentally verified.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) would be employed to fragment the parent ion of this compound. By analyzing the resulting fragment ions, a detailed picture of the molecule's connectivity can be constructed. The fragmentation pattern would be characteristic of the compound's structure, revealing the loss of specific functional groups such as the isopropyl group, the amino group, or parts of the aromatic ring. This information is vital for confirming the arrangement of the substituents on the phenol (B47542) ring.

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. unito.it This would allow for the clear observation of the protonated or deprotonated molecular ion in the mass spectrum. Other ionization techniques could also be applicable depending on the sample's properties and the desired information.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Functional Group Identification via Characteristic Vibrational Modes

The IR and Raman spectra of this compound would exhibit characteristic absorption or scattering bands corresponding to the vibrations of its specific functional groups. These would include stretching and bending vibrations for the O-H (phenol), N-H (amine), C-O (ether and phenol), C-F, and aromatic C-H and C=C bonds. The precise frequencies of these vibrations would be influenced by the electronic environment created by the substituents on the aromatic ring.

Table 2: Expected Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H (Phenol) | Stretching | 3200 - 3600 |

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1000 - 1300 |

| C-F | Stretching | 1000 - 1400 |

Note: These are general ranges and the exact positions would need to be determined experimentally.

Conformational Analysis using Vibrational Spectroscopy

While challenging, detailed analysis of the vibrational spectra, potentially aided by computational modeling, could offer insights into the conformational preferences of the isopropoxy group relative to the phenol ring. Different rotational isomers (conformers) may exhibit subtle differences in their vibrational frequencies.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the UV region, characteristic of a substituted benzene ring. The positions and intensities of these absorption maxima (λmax) would be influenced by the auxochromic effects of the amino, hydroxyl, fluoro, and isopropoxy substituents, which can cause a bathochromic (red) shift compared to unsubstituted benzene.

Absorption Characteristics of Substituted Aromatic Systems

The absorption of UV radiation by aromatic molecules like benzene promotes electrons from bonding π orbitals to antibonding π* orbitals. Benzene itself exhibits two primary absorption bands in the UV region: an intense primary band (E-band) around 180-200 nm and a weaker, vibrationally structured secondary band (B-band) near 255 nm. up.ac.za The attachment of substituent groups to this fundamental chromophore can significantly alter the position (wavelength) and intensity of these absorption bands. shimadzu.com These changes are dictated by the electronic nature of the substituents—specifically, their ability to donate or withdraw electron density from the aromatic ring through inductive and resonance effects.

Substituents that possess non-bonding electrons, such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) groups, are termed auxochromes. hnue.edu.vn These groups can extend the conjugated π system of the benzene ring by donating their lone-pair electrons through resonance (+M effect). hnue.edu.vn This delocalization of electron density lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, less energy is required to induce an electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift). hnue.edu.vn These electron-donating groups also typically increase the probability of the transition, leading to a more intense absorption (a hyperchromic effect). hnue.edu.vn

Amino (-NH2) and Hydroxyl (-OH) Groups: Both are potent activating groups that strongly donate electron density into the ring, causing significant bathochromic and hyperchromic shifts.

Isopropoxy (-O-CH(CH3)2) Group: As an alkoxy group, it functions as a strong electron-donating auxochrome, similar to the hydroxyl group, further enhancing the red shift and absorption intensity. hnue.edu.vn

Fluoro (-F) Group: Halogens exhibit a dual electronic influence. They are highly electronegative and withdraw electron density through the sigma bonds (inductive or -I effect). mdpi.com Simultaneously, they possess lone pairs that can be donated to the π system (resonance or +M effect). mdpi.com For fluorine, the inductive effect is strong, but the resonance effect also contributes, leading to a more complex influence on the spectrum compared to purely donating groups.

The cumulative effect of these substituents, particularly the powerful electron-donating amino, hydroxyl, and isopropoxy groups, is expected to shift the primary absorption bands of the benzene chromophore to significantly longer wavelengths, likely into the 280-300 nm range or beyond.

| Substituent Group | Electronic Effect | Effect on λmax | Effect on Intensity (εmax) |

|---|---|---|---|

| -NH2 (Amino) | Strongly Activating (+M > -I) | Bathochromic Shift | Hyperchromic Effect |

| -OH (Hydroxyl) | Strongly Activating (+M > -I) | Bathochromic Shift | Hyperchromic Effect |

| -OR (Alkoxy) | Strongly Activating (+M > -I) | Bathochromic Shift | Hyperchromic Effect |

| -F (Fluoro) | Deactivating (-I > +M) | Slight Bathochromic Shift | Slight Hyperchromic Effect |

Electronic Transitions in Aminophenolic Chromophores

The absorption bands observed in the UV-Vis spectrum of an aminophenolic compound correspond to specific electronic transitions. For this compound, two main types of transitions are expected: π → π* and n → π*.

π → π Transitions:* These are high-intensity transitions that involve the excitation of an electron from a bonding π orbital, associated with the aromatic ring's conjugated system, to an unoccupied antibonding π* orbital. libretexts.org In benzene, the B-band (around 255 nm) arises from a symmetry-forbidden π → π* transition, which is why it has a low intensity. nist.gov The presence of strong electron-donating substituents like -NH2, -OH, and -OR distorts the symmetry of the ring and enhances the mixing of electronic states, making the transition more "allowed" and thus significantly increasing its intensity (hyperchromic effect). hnue.edu.vnacs.org The energy of these π → π* transitions is lowered by the extended conjugation provided by these auxochromes, resulting in the characteristic bathochromic shift. shimadzu.com

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding atomic orbital (n), specifically the lone pairs on the nitrogen and oxygen atoms of the amino, hydroxyl, and isopropoxy groups, to an antibonding π* orbital of the aromatic ring. hnue.edu.vnlibretexts.org These transitions are generally of much lower intensity (smaller molar absorptivity) than π → π* transitions. libretexts.org The energy required for n → π* transitions is typically less than that for π → π* transitions, meaning they often appear as a shoulder or a separate low-intensity band at the longest wavelength edge of the absorption spectrum. researchgate.net The presence of these transitions is a key feature of aromatic compounds bearing heteroatoms with lone pairs. hnue.edu.vn

The interplay between these transitions defines the spectroscopic signature of the molecule. Computational studies on substituted phenols and anilines have shown that amino group substitution, in particular, effectively lowers the energy of both the ππ* and πσ* excited states, influencing the molecule's electronic behavior upon excitation. researchgate.netresearchgate.net The combined electronic contributions of the substituents in this compound create a complex but predictable spectroscopic profile dominated by red-shifted, high-intensity π → π* transitions with potential contributions from lower-intensity n → π* transitions at longer wavelengths.

| Electronic Transition | Description | Expected Wavelength | Expected Intensity (εmax) |

|---|---|---|---|

| π → π | Excitation from a bonding π-orbital to an antibonding π-orbital of the aromatic ring. | ~280 - 320 nm | High ( > 5,000 L mol-1 cm-1) |

| n → π | Excitation of a non-bonding electron from N or O to an antibonding π-orbital. | Longer wavelength than π → π* | Low ( < 2,000 L mol-1 cm-1) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. By modeling the electron density, DFT methods can predict geometry, energy levels, and reactivity indicators, providing a foundational understanding of a molecule's chemical nature.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy arrangement, or global minimum, on the potential energy surface. For a flexible molecule like 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol, which has a rotatable isopropyl group, this process also involves conformational analysis to identify various stable conformers and the energy barriers between them.

DFT methods, such as B3LYP, combined with a suitable basis set like 6-311+G**, are commonly employed for this purpose. nih.gov The calculations would reveal the preferred orientation of the amino (-NH2), hydroxyl (-OH), and isopropoxy (-OCH(CH3)2) groups relative to the fluorinated benzene (B151609) ring. For instance, studies on substituted five-membered rings and acetophenones show that the conformational landscape is governed by the specific characteristics of the substituents. nih.govresearchgate.net The presence of intramolecular hydrogen bonding, for example between the amino and hydroxyl groups or between the hydroxyl and isopropoxy groups, would be a critical factor in determining the most stable conformation. The results of such an analysis are typically presented in a table of optimized geometric parameters.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Phenol (B47542) (Data is representative and not for the target compound)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| Bond Length | C-N (amino) | 1.39 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Angle | C-O-H | 109.5° |

This table illustrates the type of data obtained from a geometry optimization calculation. The values are typical for a substituted phenol and are for demonstrative purposes only.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. imist.ma A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. imist.ma Conversely, a large gap indicates high kinetic stability. imist.ma For this compound, the electron-donating amino and isopropoxy groups and the electron-withdrawing fluoro group would significantly influence the energy and distribution of these frontier orbitals. DFT calculations on similar molecules like p-aminophenol have shown that the HOMO is typically localized on the electron-rich regions of the molecule, while the LUMO is distributed over the areas more susceptible to nucleophilic attack. imist.maresearchgate.net

Table 2: Representative Frontier Orbital Energies for Substituted Phenols (Data is illustrative)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| p-Aminophenol | -5.12 | -0.25 | 4.87 |

| p-Nitrophenol | -6.89 | -2.54 | 4.35 |

Data adapted from studies on analogous compounds to illustrate the concept. imist.maimist.ma

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for predicting how molecules will interact and where chemical reactions are likely to occur. numberanalytics.comavogadro.cc The map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents.

An MD simulation of this compound, particularly in a solvent like water, would reveal the flexibility of the isopropoxy side chain and the dynamics of hydrogen bonding interactions between the solute and solvent molecules. nih.gov This approach is crucial for understanding how the molecule behaves in a realistic chemical environment, which can differ significantly from the gas phase calculated by DFT. For example, simulations on phenolic resins have been used to model complex curing processes and predict material properties. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is widely used to predict spectroscopic data, which can be compared with experimental results to confirm molecular structures. DFT calculations can provide highly accurate predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman).

The Gauge-Including Atomic Orbital (GIAO) method is a common DFT-based approach for predicting NMR chemical shifts. uq.edu.auresearchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to aid in the assignment of complex experimental spectra. nsf.govnih.gov

Similarly, DFT calculations can compute the vibrational frequencies corresponding to the normal modes of molecular motion. These theoretical frequencies, after applying a scaling factor to account for anharmonicity and other systematic errors, generally show good agreement with experimental IR and Raman spectra. This allows for the detailed assignment of spectral bands to specific molecular vibrations, such as O-H stretching, N-H bending, or C-F stretching.

Chemical Derivatization and Advanced Analytical Method Development

Derivatization Strategies for Enhanced Chromatographic and Spectroscopic Analysis

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For "2-Amino-4-fluoro-5-(propan-2-yloxy)phenol," both the amino and hydroxyl functional groups are targets for derivatization to improve volatility, thermal stability, and detector response in chromatographic analyses. research-solution.comyoutube.com

The primary amino group in "this compound" is a key site for derivatization. Common strategies include acylation, carbamate (B1207046) formation, and silylation.

Acylation: This process involves the reaction of the amino group with an acylating agent, such as an acid anhydride (B1165640) or acyl halide, to form a more stable and volatile amide derivative. actascientific.comiu.edu Reagents like trifluoroacetic anhydride (TFAA) are frequently used. actascientific.comiu.edu The resulting trifluoroacetyl derivative exhibits improved chromatographic properties. iu.edu The reaction replaces the active hydrogen of the amine with an acyl group. iu.edu

Carbamate Formation: Carbamate derivatives can be formed by reacting the amine with chloroformates. This method is useful for creating derivatives that are amenable to both GC and High-Performance Liquid Chromatography (HPLC) analysis. vt.edu Propyl chloroformate, for instance, has been used for the derivatization of biogenic amines in aqueous samples. vt.edu

Silylation: Silylation is a widely used technique where an active hydrogen in the amino group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. wikipedia.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common. sigmaaldrich.com Silylation significantly increases the volatility of the compound, making it suitable for GC-MS analysis. wikipedia.org However, silylation reactions are sensitive to moisture, which can lead to poor reaction yields and instability of the derivatives.

| Derivatization Method | Reagent Example | Derivative Formed | Key Advantages |

| Acylation | Trifluoroacetic anhydride (TFAA) | Amide | Produces stable and volatile derivatives. actascientific.com |

| Carbamate Formation | Propyl chloroformate | Carbamate | Suitable for aqueous samples. vt.edu |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl amine | Significantly increases volatility for GC analysis. wikipedia.org |

The phenolic hydroxyl group of "this compound" can also be derivatized to enhance its analytical characteristics.

Esterification: The hydroxyl group can be converted into an ester. This is often achieved by reaction with a carboxylic acid or its derivative, such as an acid anhydride or acyl chloride. organic-chemistry.org For instance, stearic anhydride can be used to esterify hydroxyl groups. psu.edu This process reduces the polarity of the phenol (B47542), improving its chromatographic behavior. libretexts.org

Silylation: Similar to the amino group, the hydroxyl group can be silylated to form a silyl ether. wikipedia.org Silylating agents like BSTFA react with the hydroxyl group to replace the active hydrogen with a TMS group. sigmaaldrich.com This derivatization is highly effective for increasing volatility for GC analysis. wikipedia.org The general order of reactivity for silylation is alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com

Carbonate Formation: While less common, carbonate derivatives can be formed. This would involve reacting the phenolic hydroxyl group with a suitable chloroformate.

| Derivatization Method | Reagent Example | Derivative Formed | Key Advantages |

| Esterification | Stearic anhydride | Ester | Reduces polarity and improves chromatographic behavior. psu.edulibretexts.org |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl ether | Increases volatility for GC analysis. wikipedia.org |

| Carbonate Formation | Chloroformate | Carbonate | Can be used for specific analytical goals. |

If the research goal involves the separation of enantiomers or the determination of enantiomeric purity, chiral derivatization is employed. This technique involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC. wikipedia.org

For a compound like "this compound," if a chiral center were present or introduced, a CDA such as Mosher's acid chloride could be used. wikipedia.org This reagent reacts with amines and alcohols to form diastereomeric amides and esters, respectively, which can then be distinguished by chromatographic or spectroscopic methods. wikipedia.org The use of chiral derivatizing agents has seen a decline with the rise of chiral HPLC columns. wikipedia.org

Development of Advanced Chromatographic Methods for Analysis of the Compound and its Intermediates

Advanced chromatographic methods are essential for the separation, identification, and quantification of "this compound" and its intermediates. HPLC and GC-MS are the primary techniques employed.

HPLC is a powerful tool for the analysis of phenolic compounds and aromatic amines. actascientific.comchromatographyonline.com The development of an HPLC method involves optimizing several parameters to achieve the desired separation.

Column Selection: Reversed-phase columns, such as C18, are commonly used for the separation of moderately polar compounds like phenols. chromatographyonline.comyoutube.com The choice of stationary phase is critical for achieving the desired selectivity. youtube.com

Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com The pH of the aqueous component can be adjusted to control the ionization of the analyte and improve peak shape and retention. chromatographyonline.com Gradient elution, where the composition of the mobile phase is changed during the run, is often used to separate complex mixtures. researchgate.net

Detection: UV detection is commonly used for aromatic compounds due to their inherent chromophores. scirp.org The selection of the detection wavelength is optimized for maximum sensitivity. For instance, a simple HPLC-UV method was developed for the analysis of phenol and related compounds using a detection wavelength of 280 nm. scirp.org

A typical HPLC method development might involve screening different columns and mobile phase compositions to achieve optimal resolution and analysis time. Core-shell columns, for example, can provide efficient separations with faster run times and lower back pressure compared to traditional fully porous particle columns. akjournals.com

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. jfda-online.com For non-volatile compounds like "this compound," derivatization is a prerequisite for GC-MS analysis. jfda-online.com

Derivatization: As discussed in section 5.1, derivatization via silylation or acylation is crucial to make the compound amenable to GC analysis. Silylated derivatives, for example, are more volatile and provide favorable fragmentation patterns in mass spectrometry. wikipedia.org

GC Conditions: The GC oven temperature program, carrier gas flow rate, and injection parameters are optimized to achieve good separation of the derivatized analytes. jfda-online.com

Mass Spectrometry: The mass spectrometer provides structural information and allows for highly selective and sensitive detection. jfda-online.com In selected ion monitoring (SIM) mode, the instrument monitors only specific ions characteristic of the analyte, significantly enhancing sensitivity and reducing background noise. nih.gov

The combination of derivatization with GC-MS provides a robust method for the trace analysis of phenolic and amino compounds in various matrices. nih.gov

Lack of Specific Research Data Hinders Detailed Analysis of this compound

Despite a comprehensive search of scientific literature and databases, specific research findings on the chemical derivatization, advanced analytical method development, and quality control for the compound "this compound" are not publicly available. Consequently, a detailed article that strictly adheres to the requested outline with in-depth data and research findings cannot be generated at this time.

The initial aim was to construct a thorough scientific article focusing on two main sections: "," with a subsection on "Supercritical Fluid Chromatography (SFC) for Challenging Separations," and "Quality Control and Purity Assessment Methodologies in Research Synthesis." However, the search for scholarly articles, patents, and analytical data yielded no specific studies centered on "this compound."

While general principles and methodologies for the analysis of related fluorinated aromatic amines and phenols using techniques like SFC are well-documented, applying this general knowledge to a specific, unresearched compound would involve speculation and extrapolation beyond the user's strict instructions for scientifically accurate and specific content. The request for detailed data tables and specific research findings necessitates access to published studies that have directly investigated this particular molecule.

Information on analogous compounds provides a framework for how such research might be conducted. For instance, SFC is a recognized powerful tool for the chiral separation of fluorinated compounds, often employing polysaccharide-based chiral stationary phases. chromatographytoday.comselvita.com Similarly, quality control and purity assessment for research-grade chemicals typically involve a suite of analytical techniques to identify and quantify impurities, ensuring the material's suitability for its intended use. These methodologies, however, are highly compound-specific, and the exact parameters and results for "this compound" remain uncharacterized in the available literature.

Without dedicated studies on "this compound," any attempt to generate the requested article would fall short of the required scientific rigor and specificity. The creation of detailed, informative, and scientifically accurate content, including data tables and specific research findings as mandated, is contingent on the existence of such primary research.

Therefore, until research focusing specifically on the analytical chemistry and quality control of "this compound" is published, it is not possible to fulfill the user's request as outlined.

Research Applications and Broader Scientific Context

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structure of 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol, specifically the ortho-relationship of its amino and hydroxyl groups, positions it as a valuable precursor for the synthesis of heterocyclic compounds. It is an ideal starting material for creating substituted benzoxazoles, a class of compounds with significant biological activity and applications in medicinal chemistry. rsc.org

The synthesis of benzoxazoles typically involves the condensation of an o-aminophenol with various functional groups, such as aldehydes, carboxylic acids, or their derivatives. nih.govorganic-chemistry.org In this reaction, the amino and hydroxyl groups of the phenol (B47542) ring react to form the five-membered oxazole (B20620) ring fused to the benzene (B151609) core. By using this compound as the starting material, the resulting benzoxazole (B165842) scaffold would be pre-functionalized with fluorine and isopropoxy groups at specific positions. This allows for the direct synthesis of complex, highly substituted molecules that would otherwise require multi-step synthetic routes to achieve the same substitution pattern. These fluorinated benzoxazole derivatives are of interest in drug discovery programs. rsc.orgglobalresearchonline.net

Contribution to the Study of Fluorine Chemistry and its Impact on Molecular Properties

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound serves as an excellent model for studying these effects. The fluorine atom at the C4 position exerts a strong influence on the molecule due to its high electronegativity and the strength of the carbon-fluorine (C-F) bond.

Key impacts of the fluorine atom include:

Modulation of Acidity and Basicity : The electron-withdrawing nature of fluorine increases the acidity (lowers the pKa) of the neighboring phenolic hydroxyl group.

Metabolic Stability : The C-F bond is exceptionally strong and resistant to metabolic cleavage, a property that can be exploited to block sites of metabolic oxidation on the aromatic ring, thereby increasing the half-life of drug candidates.

Lipophilicity and Permeability : Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes and improve bioavailability. organic-chemistry.org

Conformational Effects and Binding Affinity : The small size of the fluorine atom means it can often substitute for a hydrogen atom with minimal steric disruption. organic-chemistry.org However, its unique electronic properties can lead to favorable electrostatic interactions with biological targets like enzymes and receptors, potentially increasing binding affinity. organic-chemistry.org

Applications in the Development of Chemical Probes and Tools for Chemical Biology Research

Chemical probes are essential tools for dissecting complex biological processes. The development of novel probes often requires scaffolds that can be readily modified and possess useful properties, such as fluorescence. The this compound structure is a promising starting point for creating such tools.

The aminophenol core is a key component of many fluorescent dyes. The inherent fluorescence of the fluorinated benzene ring can be modulated and enhanced through chemical modification. The amino and hydroxyl groups serve as convenient chemical handles for attaching other functionalities, such as:

Targeting Ligands : To direct the probe to a specific protein or cellular location.

Reporter Groups : For signal generation in various assays.

Reactive Moieties : For covalent labeling and target identification studies.

Furthermore, derivatives of related m-aryloxy phenols have been used to create fluorogenic probes for detecting reactive oxygen species in biological systems. ontosight.ai This suggests that the scaffold of this compound could be similarly adapted to build sophisticated sensors for monitoring cellular events.

Potential Applications in Materials Science and Polymer Chemistry

Organofluorine compounds are critical building blocks for high-performance materials due to the unique properties imparted by fluorine. These properties include high thermal stability, chemical inertness, and low surface energy (hydrophobicity). This compound, as a functionalized monomer, has significant potential in materials science.

The presence of two reactive sites—the primary amine and the phenolic hydroxyl group—allows it to be incorporated into a variety of polymer backbones. For example, it could undergo polycondensation reactions to form:

Fluorinated Polyimides or Polyamides : By reacting the amino group with dianhydrides or diacyl chlorides.

Fluorinated Polyethers or Polyesters : By reacting the hydroxyl group.

Polymers incorporating this monomer would be expected to exhibit enhanced thermal stability due to the strong C-F bond and could possess low surface energy, making them suitable for applications requiring water-repellent coatings or chemically resistant materials. The isopropoxy group adds bulk and can modify the solubility and processing characteristics of the resulting polymers.

Future Research Directions and Unexplored Reactivity Profiles

While this compound holds considerable promise, its full potential remains to be explored. Future research could focus on several key areas:

Exploring Synthetic Utility : Systematically reacting this intermediate with a diverse library of aldehydes, ketones, and carboxylic acids to generate a novel collection of highly substituted benzoxazoles for biological screening.

Mapping Reactivity : Investigating the selective reactivity of the amine versus the hydroxyl group under different reaction conditions to allow for controlled, stepwise functionalization of the molecule.

Polymer Synthesis and Characterization : Synthesizing and characterizing novel fluorinated polymers derived from this monomer to evaluate their thermal, mechanical, and surface properties for advanced material applications.

Development of Chemical Probes : Using its scaffold to design and synthesize targeted fluorescent probes for applications in cell imaging and diagnostics.

The interplay between the electron-donating amino, hydroxyl, and isopropoxy groups and the electron-withdrawing fluorine atom creates a unique electronic environment on the aromatic ring, suggesting a rich and largely unexplored reactivity profile that warrants further investigation.

Table of Mentioned Compounds

Q & A

Q. What are the key synthetic routes for 2-Amino-4-fluoro-5-(propan-2-yloxy)phenol, and how are they optimized?

The synthesis typically involves three stages: (1) nitration of a fluorophenol precursor to introduce a nitro group, (2) reduction of the nitro group to an amine using hydrogen gas with a palladium catalyst or tin(II) chloride, and (3) etherification of the hydroxyl group with isopropyl bromide under basic conditions (e.g., K₂CO₃). Optimization includes adjusting reaction temperatures, solvent systems (e.g., DMF or ethanol), and catalyst loading. Continuous flow reactors can enhance efficiency in scaled-up protocols .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination, resolving bond lengths, angles, and stereochemistry. Complementary techniques include NMR spectroscopy (¹H/¹³C for functional group analysis) and FT-IR (to identify -NH₂, -OH, and ether linkages). Computational modeling (e.g., DFT) can validate experimental data .

Q. What spectroscopic characteristics distinguish this compound?

Key spectral features:

- ¹H NMR : Aromatic protons (δ 6.5–7.5 ppm), isopropoxy methyl groups (δ 1.2–1.4 ppm), and broad -NH₂/OH signals (δ 3–5 ppm).

- ¹³C NMR : Carbons adjacent to fluorine show splitting due to J-coupling.

- IR : Bands at ~3300 cm⁻¹ (N-H/O-H stretch) and 1250 cm⁻¹ (C-F stretch) .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted precursors. Recrystallization from ethanol or methanol enhances purity. For sensitive intermediates, flash chromatography or preparative HPLC may be employed .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the etherification step?

Yield improvements focus on:

- Catalyst selection : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) improve nucleophilic substitution rates.

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like oxidation .

Q. How do researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies between experimental and predicted spectra (e.g., unexpected splitting in NMR) are addressed via:

- Variable-temperature NMR to identify dynamic effects (e.g., hydrogen bonding).

- DFT calculations to simulate spectra under different conformations.

- 2D NMR techniques (COSY, HSQC) to assign overlapping signals .

Q. What computational strategies predict the compound’s bioactivity and target interactions?

Molecular docking (AutoDock, Schrödinger Suite) models binding affinities to enzymes or receptors. MD simulations assess stability of ligand-protein complexes. QSAR models correlate structural features (e.g., isopropoxy group) with biological activity (e.g., antimicrobial potency) .

Q. How is the compound’s stability evaluated under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures.

- HPLC monitoring : Tracks degradation products in acidic/basic buffers.

- Light exposure tests : UV-Vis spectroscopy assesses photolytic stability .

Q. What experimental designs are used to assess enzyme inhibition mechanisms?

- In vitro assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., NADH oxidation for dehydrogenase inhibition).

- Kinetic studies : Lineweaver-Burk plots differentiate competitive/non-competitive inhibition.

- Fluorescence quenching : Detects binding to enzyme active sites .

Q. How does the positional isomerism of substituents affect reactivity and bioactivity?

Comparative studies with analogs (e.g., 3-amino-5-methoxyphenol) reveal that the isopropoxy group at the 5-position enhances steric bulk, altering:

- Solubility : Reduced polarity compared to methoxy derivatives.

- Receptor binding : Improved hydrophobic interactions in enzyme pockets.

- Metabolic stability : Resistance to oxidative demethylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.